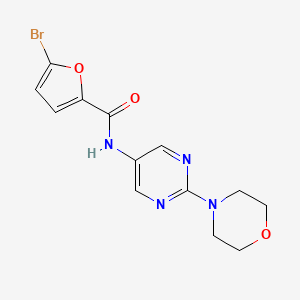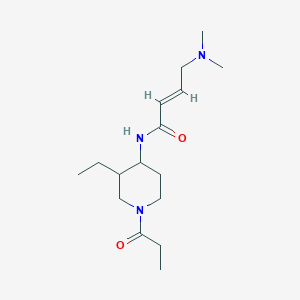
(E)-4-(Dimethylamino)-N-(3-ethyl-1-propanoylpiperidin-4-yl)but-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(Dimethylamino)-N-(3-ethyl-1-propanoylpiperidin-4-yl)but-2-enamide, also known as DMABN, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience.
科学研究应用
(E)-4-(Dimethylamino)-N-(3-ethyl-1-propanoylpiperidin-4-yl)but-2-enamide has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been shown to have antipsychotic and antidepressant-like effects in animal models, making it a promising candidate for the treatment of mental disorders. (E)-4-(Dimethylamino)-N-(3-ethyl-1-propanoylpiperidin-4-yl)but-2-enamide has also been found to have analgesic properties, indicating its potential use as a pain reliever.
作用机制
(E)-4-(Dimethylamino)-N-(3-ethyl-1-propanoylpiperidin-4-yl)but-2-enamide acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. By blocking this receptor, (E)-4-(Dimethylamino)-N-(3-ethyl-1-propanoylpiperidin-4-yl)but-2-enamide can modulate dopamine signaling in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects
(E)-4-(Dimethylamino)-N-(3-ethyl-1-propanoylpiperidin-4-yl)but-2-enamide has been found to have a number of biochemical and physiological effects. It can increase dopamine release in the prefrontal cortex and nucleus accumbens, which are brain regions involved in reward and motivation. This effect is thought to underlie its antidepressant-like and analgesic properties. (E)-4-(Dimethylamino)-N-(3-ethyl-1-propanoylpiperidin-4-yl)but-2-enamide has also been found to decrease the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. This effect may contribute to its anxiolytic properties.
实验室实验的优点和局限性
(E)-4-(Dimethylamino)-N-(3-ethyl-1-propanoylpiperidin-4-yl)but-2-enamide has several advantages for lab experiments. It is easy to synthesize and has good solubility in water and organic solvents. It also has a high affinity and selectivity for the dopamine D3 receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, (E)-4-(Dimethylamino)-N-(3-ethyl-1-propanoylpiperidin-4-yl)but-2-enamide has some limitations. It is not very stable and can degrade over time, which can affect its activity. It also has poor blood-brain barrier permeability, which may limit its use in studies of central nervous system function.
未来方向
There are several potential future directions for (E)-4-(Dimethylamino)-N-(3-ethyl-1-propanoylpiperidin-4-yl)but-2-enamide research. One area of interest is the development of (E)-4-(Dimethylamino)-N-(3-ethyl-1-propanoylpiperidin-4-yl)but-2-enamide-based drugs for the treatment of mental disorders such as depression and schizophrenia. Another area of research is the use of (E)-4-(Dimethylamino)-N-(3-ethyl-1-propanoylpiperidin-4-yl)but-2-enamide as a tool to study the role of the dopamine D3 receptor in various physiological and pathological processes. Finally, there is interest in developing new synthetic methods for (E)-4-(Dimethylamino)-N-(3-ethyl-1-propanoylpiperidin-4-yl)but-2-enamide that can improve its stability and bioavailability.
合成方法
(E)-4-(Dimethylamino)-N-(3-ethyl-1-propanoylpiperidin-4-yl)but-2-enamide is synthesized using a multi-step process that involves the reaction of piperidine with 3-ethylpropanoyl chloride to form N-(3-ethyl-1-propanoylpiperidin-4-yl) chloride. The resulting compound is then reacted with dimethylamine to form N,N-dimethyl-N-(3-ethyl-1-propanoylpiperidin-4-yl)amine. Finally, the compound is treated with crotonaldehyde to yield (E)-4-(Dimethylamino)-N-(3-ethyl-1-propanoylpiperidin-4-yl)but-2-enamide.
属性
IUPAC Name |
(E)-4-(dimethylamino)-N-(3-ethyl-1-propanoylpiperidin-4-yl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2/c1-5-13-12-19(16(21)6-2)11-9-14(13)17-15(20)8-7-10-18(3)4/h7-8,13-14H,5-6,9-12H2,1-4H3,(H,17,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMCUXGCSGTAMO-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1NC(=O)C=CCN(C)C)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1CN(CCC1NC(=O)/C=C/CN(C)C)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-(dimethylamino)-N-(3-ethyl-1-propanoylpiperidin-4-yl)but-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


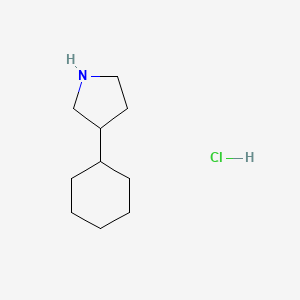
![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
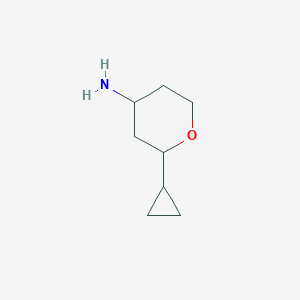

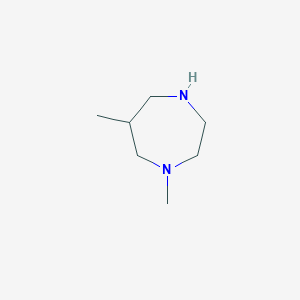
![6'-chloro-1-(2,4-dimethoxybenzoyl)-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2659018.png)
![2-(2-Azabicyclo[2.2.1]heptan-2-ylmethyl)-1H-benzimidazole](/img/structure/B2659021.png)
![1-Ethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B2659024.png)
![3-(4-chlorophenyl)-5-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2659025.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-butylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2659028.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2659029.png)
